

Ociperlimab vs. First-Generation Immunotherapies: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ocipumaltib	
Cat. No.:	B15607502	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continuously evolving, with next-generation checkpoint inhibitors aiming to enhance the efficacy of established first-generation agents. Ociperlimab, an investigational monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), represents one such effort. This guide provides an objective comparison of the performance of Ociperlimab, primarily in combination with PD-1 inhibitors, against first-generation immunotherapies like PD-1/PD-L1 inhibitors, supported by available clinical trial data and detailed experimental methodologies.

Mechanism of Action: A Dual Approach to Reinvigorating Anti-Tumor Immunity

First-generation immunotherapies, such as pembrolizumab (Keytruda®) and nivolumab (Opdivo®), function by blocking the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.

Ociperlimab introduces a second layer of immune checkpoint inhibition by targeting TIGIT.[1] TIGIT is another inhibitory receptor expressed on T-cells and Natural Killer (NK) cells. By binding to its ligands on tumor cells, TIGIT suppresses the activity of these immune cells. Ociperlimab, by blocking the TIGIT pathway, is designed to further enhance the anti-tumor



immune response, potentially leading to synergistic effects when combined with PD-1 inhibitors.[2][3]

Performance and Efficacy: A Look at the Clinical Data

Direct head-to-head trials of Ociperlimab monotherapy against first-generation immunotherapies are limited. The primary clinical development strategy for Ociperlimab has been in combination with the anti-PD-1 antibody tislelizumab. Therefore, this comparison focuses on the performance of the Ociperlimab-tislelizumab combination versus PD-1 inhibitor monotherapy, which is the standard of care in many settings.

It is crucial to note that the Phase 3 AdvanTIG-302 trial, which was designed to compare ociperlimab plus tislelizumab against pembrolizumab in first-line non-small cell lung cancer (NSCLC), was discontinued due to futility as it was unlikely to meet its primary endpoint of overall survival.[4][5] This outcome underscores the challenges in developing novel immunotherapy combinations.

The following tables summarize key efficacy and safety data from clinical trials involving the Ociperlimab-tislelizumab combination and first-generation immunotherapies in relevant patient populations.

Table 1: Efficacy of Ociperlimab in Combination with Tislelizumab



Clinical Trial	Indication	Treatment Arm	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
AdvanTIG- 105 (Dose- Expansion Cohort)	Treatment- naïve, metastatic, PD-L1+ NSCLC	Ociperlimab + Tislelizumab	53.8% (unconfirmed)	5.4 months	Not Evaluable
PD-L1 TC 1- 49%	44.0% (unconfirmed)	5.2 months	Not Evaluable		
PD-L1 TC ≥50%	71.4% (unconfirmed)	5.6 months	Not Evaluable		
AdvanTIG- 202	Previously treated recurrent or metastatic cervical cancer	Ociperlimab + Tislelizumab	23.2%	3.0 months	12.2 months
PD-L1+ subgroup	27.4%	4.1 months	16.4 months		

Source: OncLive, 2022[6]; PubMed, 2025[7]

Table 2: Efficacy of First-Generation Immunotherapy (Pembrolizumab) in a Comparable Indication



Clinical Trial	Indication	Treatment Arm	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	5-Year Overall Survival (OS) Rate
KEYNOTE- 042	Locally advanced or metastatic NSCLC, PD- L1 TPS ≥1%	Pembrolizum ab	27% (TPS ≥1%), 39% (TPS ≥50%)	5.4 months (TPS ≥1%), 7.1 months (TPS ≥50%)	16.6% (TPS ≥1%), 21.9% (TPS ≥50%)

Source: Journal of Clinical Oncology, 2022[8]

Table 3: Safety Profile of Ociperlimab in Combination with Tislelizumab (AdvanTIG-105)

Adverse Event (AE) Category	Percentage of Patients
Any Treatment-Emergent AE (TEAE)	95.0%
Grade ≥3 TEAEs	27.5%
Any Treatment-Related AE (TRAE)	77.5%
Grade ≥3 TRAEs	10.0%
Serious TEAEs	25.0%
Serious TRAEs	10.0%

Source: OncLive, 2022[6]

Table 4: Safety Profile of Pembrolizumab Monotherapy (Representative Data)



Adverse Event (AE) Category	Percentage of Patients
Immune-Mediated Pneumonitis	3.4% (Grade 3-4: 1.3%)
Immune-Mediated Colitis	1.7% (Grade 3-4: 0.7%)
Immune-Mediated Hepatitis	0.7% (Grade 3-4: 0.5%)
Immune-Mediated Endocrinopathies (Hypophysitis, Thyroid disorders, Type 1 Diabetes)	Varies by condition
Immune-Mediated Nephritis	0.3% (Grade 3-4: 0.1%)
Severe Skin Reactions	1.5% (Grade 3-4: 0.2%)

Source: KEYTRUDA® (pembrolizumab) Prescribing Information[9]

Experimental Protocols AdvanTIG-105: A Phase 1 Dose-Escalation and Expansion Study

- Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of ociperlimab in combination with tislelizumab in patients with advanced solid tumors.[10][11][12]
- Methodology: The study consisted of a dose-escalation phase to determine the
 recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor
 types.[11][12] Patients received ociperlimab intravenously at escalating doses in combination
 with a fixed dose of tislelizumab (200 mg) every three weeks.[10][11]
- Key Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DoR), and Disease Control Rate (DCR).[10]

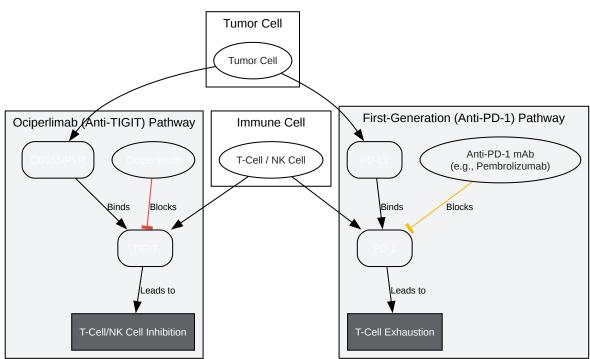
KEYNOTE-042: A Phase 3 Study of Pembrolizumab in NSCLC



- Objective: To evaluate the efficacy and safety of pembrolizumab monotherapy compared
 with platinum-based chemotherapy as first-line treatment for patients with locally advanced
 or metastatic non-small cell lung cancer (NSCLC) with a PD-L1 tumor proportion score (TPS)
 of 1% or more.
- Methodology: This was a randomized, open-label, phase 3 trial. Patients were randomized to receive either pembrolizumab (200 mg every 3 weeks for up to 35 cycles) or the investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.
- Key Endpoints: The primary endpoint was overall survival (OS) in patients with a PD-L1 TPS
 of 50% or more, 20% or more, and 1% or more. Secondary endpoints included progressionfree survival (PFS) and objective response rate (ORR).[8]

Visualizing the Pathways and Processes Signaling Pathways





Signaling Pathways of Ociperlimab and First-Generation Immunotherapies

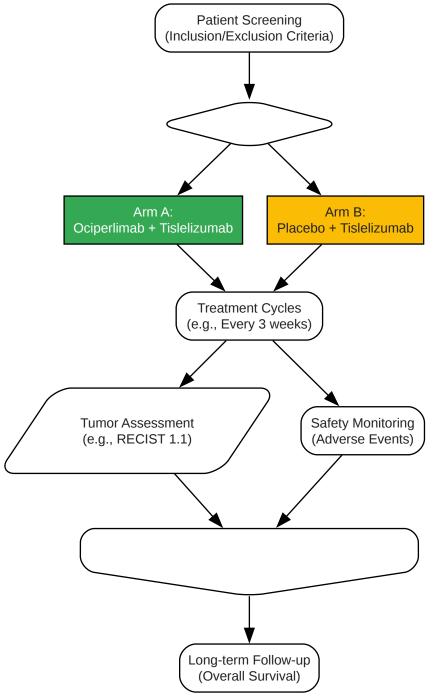
Click to download full resolution via product page

Caption: Signaling pathways of Ociperlimab and first-generation immunotherapies.

Experimental Workflow for a Combination Immunotherapy Trial



Conceptual Workflow of a Combination Immunotherapy Clinical Trial



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Ociperlimab Clinical Trials Development Insight BioSpace [biospace.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A Study of Ociperlimab With Tislelizumab Compared to Pembrolizumab in Participants With Untreated Lung Cancer [clin.larvol.com]
- 6. onclive.com [onclive.com]
- 7. AdvanTIG-202: Phase 2 open-label, two-cohort multicenter study of ociperlimab plus tislelizumab and tislelizumab alone in patients with previously treated recurrent or metastatic cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ociperlimab vs. First-Generation Immunotherapies: A Comparative Performance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#benchmarking-ociperlimab-s-performance-against-first-generation-immunotherapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com